molecular formula C11H11N5S2 B15105738 3-(1,3-Benzothiazol-2-ylmethylsulfanyl)-5-methyl-1,2,4-triazol-4-amine CAS No. 849053-81-2

3-(1,3-Benzothiazol-2-ylmethylsulfanyl)-5-methyl-1,2,4-triazol-4-amine

Cat. No.: B15105738
CAS No.: 849053-81-2
M. Wt: 277.4 g/mol
InChI Key: GHYRAONRJOAISR-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-ylmethylsulfanyl)-5-methyl-1,2,4-triazol-4-amine is a heterocyclic compound that features a benzothiazole moiety linked to a triazole ring via a sulfanyl bridge

Preparation Methods

The synthesis of 3-(1,3-Benzothiazol-2-ylmethylsulfanyl)-5-methyl-1,2,4-triazol-4-amine typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-(1,3-Benzothiazol-2-ylmethylsulfanyl)-5-methyl-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-ylmethylsulfanyl)-5-methyl-1,2,4-triazol-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar compounds include other benzothiazole and triazole derivatives, such as:

Properties

CAS No.

849053-81-2

Molecular Formula

C11H11N5S2

Molecular Weight

277.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-ylmethylsulfanyl)-5-methyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C11H11N5S2/c1-7-14-15-11(16(7)12)17-6-10-13-8-4-2-3-5-9(8)18-10/h2-5H,6,12H2,1H3

InChI Key

GHYRAONRJOAISR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1N)SCC2=NC3=CC=CC=C3S2

solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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